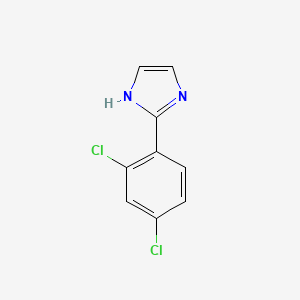

2-(2,4-Dichlorophenyl)-1h-imidazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOKIMHNZSUNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608604 | |

| Record name | 2-(2,4-Dichlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81654-43-5 | |

| Record name | 2-(2,4-Dichlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,4 Dichlorophenyl 1h Imidazole and Analogous Structures

Direct Synthesis of 2-(2,4-Dichlorophenyl)-1H-imidazole and its Substituted Variants

Direct synthetic routes to this compound often employ multicomponent reactions, which offer efficiency by forming several bonds in a single operation.

Multicomponent Condensation Reactions for Imidazole (B134444) Core Formation

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules like substituted imidazoles from simple starting materials in a convergent manner. rsc.orgnih.govresearchgate.net

The Radziszewski reaction is a classic and versatile method for synthesizing 2,4,5-trisubstituted imidazoles. wikipedia.orgslideshare.net It traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.org To synthesize this compound, 2,4-dichlorobenzaldehyde (B42875) would serve as the aldehyde component.

Modern adaptations of this reaction often utilize a variety of catalysts and conditions to improve yields and broaden the substrate scope. For instance, a one-pot synthesis of 2,4,5-trisubstituted imidazoles can be achieved through the condensation of benzil (B1666583), an aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst like benzyltriphenylphosphonium (B107652) chloride (BTPPC) under solvent-free conditions. scispace.comresearchgate.net Another approach employs MoO3/SiO2 as a recyclable solid acid catalyst in acetonitrile. tandfonline.com These methods provide high yields for a range of substituted imidazoles. scispace.comresearchgate.nettandfonline.com

The general scheme for the Radziszewski reaction is as follows:

Scheme 1: General Radziszewski Imidazole Synthesis

For the specific synthesis of a 2-(2,4-dichlorophenyl)-4,5-diphenyl-1H-imidazole, the reaction would involve 2,4-dichlorobenzaldehyde, benzil, and a source of ammonia. derpharmachemica.com

A study on the synthesis of trisubstituted imidazoles using the Debus-Radziszewski protocol coupled p-formyl α-aminomethylcinnamate with benzil in the presence of ammonium acetate and acetic acid, highlighting the adaptability of this reaction. rowan.edu

One-Pot Synthetic Approaches to Substituted Imidazoles

One-pot syntheses are highly desirable as they reduce reaction time, cost, and waste. Several one-pot methods have been developed for the synthesis of substituted imidazoles. tandfonline.comacs.orgacs.org

One such method involves the [2+2+1] cycloannulation of 1,3-bishet(aryl)-monothio-1,3-diketones, α-substituted methylamines, and sodium nitrite. acs.orgacs.org This protocol proceeds through the in-situ generation of enaminones, followed by α-nitrosation and intramolecular heterocyclization to yield trisubstituted imidazoles under mild conditions. acs.org

Another efficient one-pot synthesis of 2,4,5-trisubstituted imidazoles utilizes benzyltriphenylphosphonium chloride (BTPPC) as a catalyst under solvent-free conditions. scispace.comresearchgate.net This method has been shown to be effective for a variety of aldehydes, including those with electron-withdrawing and electron-donating groups. scispace.com

The following table summarizes the results of a BTPPC-catalyzed one-pot synthesis of various lophine derivatives (2,4,5-trisubstituted imidazoles).

| Entry | Ar-CHO | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | C6H5-CHO | 2,4,5-triphenyl imidazole | 45 | 92 |

| 2 | 4-Me-C6H4-CHO | 2-(4-methylphenyl)-4,5-diphenylimidazole | 50 | 90 |

| 3 | 4-MeO-C6H4-CHO | 2-(4-methoxyphenyl)-4,5-diphenylimidazole | 55 | 88 |

| 4 | 4-Cl-C6H4-CHO | 2-(4-chlorophenyl)-4,5-diphenylimidazole | 60 | 94 |

| 5 | 2-Cl-C6H4-CHO | 2-(2-chlorophenyl)-4,5-diphenylimidazole | 65 | 91 |

| 6 | 2,4-diCl-C6H3-CHO | 2-(2,4-dichlorophenyl)-4,5-diphenylimidazole | 70 | 93 |

Synthesis of Imidazole Derivatives Featuring the 2,4-Dichlorophenyl Moiety via Diverse Linkages

Besides direct construction of the imidazole ring, another important synthetic strategy involves the derivatization of a pre-existing imidazole core with precursors containing the 2,4-dichlorophenyl group.

N-Alkylation Pathways Utilizing 2,4-Dichlorophenyl-Substituted Precursors

N-alkylation of imidazole is a common method to introduce various substituents onto the imidazole nitrogen. nih.govnih.govresearchgate.net This can be achieved by reacting imidazole with an appropriate alkylating agent containing the 2,4-dichlorophenyl moiety.

A key synthetic route to important antifungal agents involves the N-alkylation of imidazole with halogenated arylethanol derivatives. For instance, the synthesis of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, an important intermediate, is achieved by reacting 1-(2,4-dichlorophenyl)-2-chloroethanol with imidazole. patsnap.com

The reaction is typically carried out in a polar solvent like hexafluoroisopropanol (HFIP) with an inorganic carrier-supported base such as KOH/Al2O3. patsnap.com This method offers mild reaction conditions and allows for the recycling of the catalyst and unreacted imidazole. patsnap.com Another described method uses dimethylformamide (DMF) as the solvent and PEG600 as a phase-transfer catalyst. google.com

A general representation of this N-alkylation is shown below:

Scheme 2: N-alkylation of imidazole with a halogenated arylethanol

The synthesis of miconazole (B906) analogues also employs this strategy, where 1-(2-(2,4-dichlorophenyl)-2-((2-thienyl)methoxy)ethyl)-1H-imidazole is prepared via N-alkylation. researchgate.net

The following table presents data from a patented method for the synthesis of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. patsnap.com

| Parameter | Value |

|---|---|

| Starting Material 1 | 1-(2,4-dichlorophenyl)-2-chloro-ethanol |

| Starting Material 2 | Imidazole |

| Solvent | Hexafluoroisopropanol (HFIP) |

| Catalyst | KOH/Al2O3 |

| Reaction Temperature | 45°C |

| Reaction Time | 3.5 - 4 hours |

Reactions Involving 2-Bromo-1-arylethanone Derivatives

The synthesis of 2-aryl-imidazoles can be achieved through the reaction of 2-bromo-1-arylethanones with a source of ammonia and a formyl group equivalent. A common approach involves the use of formamide, which serves as both the ammonia and formyl source. While a direct synthetic route for this compound from 2-bromo-1-(2,4-dichlorophenyl)ethanone is not extensively detailed in the provided literature, the general reaction is well-established for creating substituted imidazoles.

A related synthesis involves the reaction of α-haloketones with amidines. For instance, the reaction of a 2-bromoacetophenone (B140003) derivative with an amidine can lead to the formation of a 1,2,4-trisubstituted imidazole. This reaction proceeds via initial N-alkylation of the amidine by the α-haloketone, followed by cyclization and dehydration to form the imidazole ring.

A closely related compound, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, has been synthesized, which can be a precursor to the target molecule through further chemical transformations. nih.gov The synthesis of this ethanone (B97240) derivative highlights the reactivity of the α-carbon adjacent to the carbonyl group in 2,4-dichloro-substituted phenacyl halides.

Optimization of N-Alkylation through Catalytic and Solvent Systems

The N-alkylation of the imidazole ring is a critical step in the synthesis of many derivatives. The regioselectivity of this reaction can be challenging due to the presence of two nitrogen atoms in the imidazole ring. nih.gov Various catalytic and solvent systems have been explored to optimize this process for imidazoles, including this compound and its analogs.

PEG-600: Polyethylene (B3416737) glycol 600 (PEG-600) has been utilized as a phase-transfer catalyst in the N-alkylation of imidazoles. In one synthetic approach for a derivative, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, PEG-600 was used as a catalyst in the reaction between 2-chloro-1-(2,4-dichlorophenyl)-ethanol and imidazole in the presence of a base and dimethylformamide (DMF) as a solvent. google.comguidechem.com The use of PEG-600 as a phase-transfer catalyst can facilitate the reaction between the aqueous and organic phases, leading to improved yields. One study reported a yield of 82.3% for the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol using PEG-400, a similar polyether catalyst, in toluene (B28343) with sodium hydroxide (B78521) at 70°C. guidechem.com

KOH/Al2O3: A solid-supported base, such as potassium hydroxide on alumina (B75360) (KOH/Al2O3), has been employed as a catalyst for N-alkylation reactions. In the synthesis of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, KOH/Al2O3 was used as an alkaline catalyst in hexafluoroisopropanol (HFIP) as the solvent. patsnap.com This heterogeneous catalyst can be easily separated from the reaction mixture by filtration, simplifying the workup procedure. The use of such solid bases can also offer advantages in terms of milder reaction conditions and improved selectivity.

DMF: Dimethylformamide (DMF) is a common polar aprotic solvent used for N-alkylation reactions. Its high dielectric constant helps to dissolve the reactants and facilitate the nucleophilic substitution reaction. In the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, DMF was used as the solvent in conjunction with PEG-600 and a base. google.com The reaction was carried out at an elevated temperature of 110-115°C to achieve a good yield of the N-alkylated product.

Hexafluoroisopropanol (HFIP): Hexafluoroisopropanol (HFIP) is a highly polar, acidic solvent that can promote nucleophilic substitution reactions. nih.gov It has been used as a solvent for the N-alkylation of imidazole with 1-(2,4-dichlorophenyl)-2-chloroethanol, catalyzed by KOH/Al2O3, to produce α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. patsnap.com The unique properties of HFIP can lead to enhanced reaction rates and yields in certain alkylation processes.

| Catalyst/Solvent System | Reactants | Product | Yield | Reference(s) |

| PEG-400/Toluene/NaOH | 1-(2,4-dichlorophenyl)-2-chloroethanol, Imidazole | 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol | 82.3% | guidechem.com |

| PEG-600/DMF/Base | 2-chloro-1-(2,4'-dichlorophenyl)-ethanol, Imidazole | 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol | Not specified | google.com |

| KOH/Al2O3/HFIP | 1-(2,4-dichlorophenyl)-2-chloroethanol, Imidazole | α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | Not specified | patsnap.com |

Synthesis of Benzimidazole (B57391) Analogues with 2,4-Dichlorophenyl Substitution

Benzimidazole derivatives bearing a 2,4-dichlorophenyl substituent are of significant interest and are commonly synthesized through the condensation of an o-phenylenediamine (B120857) with a 2,4-dichlorophenyl-containing precursor, such as 2,4-dichlorobenzaldehyde. rsc.orgresearchgate.netijrar.orgnih.govbohrium.com These reactions can be promoted by a variety of catalysts under different conditions.

A prevalent method for the synthesis of 2-aryl-benzimidazoles is the oxidative condensation of o-phenylenediamines with aldehydes. mdpi.comsci-hub.se In this approach, the o-phenylenediamine reacts with the aldehyde to form a dihydrobenzimidazole intermediate, which is subsequently oxidized to the corresponding benzimidazole. Various oxidizing agents and catalytic systems have been employed to facilitate this transformation. For the synthesis of 2-(2,4-dichlorophenyl)-1H-benzimidazole, the reaction between o-phenylenediamine and 2,4-dichlorobenzaldehyde is a key step. ijrar.org

Supported gold nanoparticles (Au/TiO2) have been shown to be effective catalysts for the selective synthesis of 2-aryl substituted benzimidazoles from o-phenylenediamine and aldehydes at ambient temperature. mdpi.comresearchgate.net Another approach utilizes D-glucose as a methine source in an oxidative cyclization reaction with o-phenylenediamines, catalyzed by trifluoromethanesulfonic acid (TfOH), to produce benzimidazoles. sci-hub.se

| Reactants | Catalyst/Conditions | Product | Yield | Reference(s) |

| o-phenylenediamine, 2,4-dichlorobenzaldehyde | L-Proline, aqueous media, reflux | 2-(2,4-dichlorophenyl)-1H-benzo[d]imidazole | Good to excellent | ijrar.org |

| o-phenylenediamine, 2,4-dichlorobenzaldehyde | Au/TiO2, CHCl3:MeOH, 25°C | 2-(2,4-dichlorophenyl)-1H-benzimidazole | High | mdpi.comresearchgate.net |

| 3,4-dichloro-o-phenylenediamine, D-glucose | TfOH, TBHP, H2O, 100°C | 5,6-dichloro-1H-benzo[d]imidazole | 82% | sci-hub.se |

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies for the preparation of this compound and its analogs.

Elucidation of Reaction Pathways and Identification of Intermediates

Benzimidazole Formation: The mechanism for the formation of 2-aryl-benzimidazoles from o-phenylenediamine and an aldehyde is generally believed to proceed through several key steps. mdpi.comresearchgate.netchemicalforums.com Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine). Subsequent intramolecular cyclization occurs, where the second amino group attacks the imine carbon to form a 2,3-dihydro-1H-benzimidazole intermediate. The final step is the oxidation of this dihydro intermediate to the aromatic benzimidazole. mdpi.com The driving force for this final step is the formation of the stable aromatic benzimidazole ring. chemicalforums.com

Imidazole's Role in Catalysis: The imidazole moiety itself can play a role in catalytic processes. For instance, in the cleavage of phosphate (B84403) diesters, an adjacent imidazole group can act as a nucleophile, attacking the phosphorus center. nih.gov This proceeds through a pentacoordinated phosphorus transition state, demonstrating the nucleophilic character of the imidazole ring which is also central to its N-alkylation reactions.

N-Alkylation Mechanism: The N-alkylation of imidazoles under basic conditions generally proceeds via an SN2 mechanism. The base deprotonates the N-H of the imidazole ring, forming an imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent, leading to the formation of the N-alkylated product. In phase-transfer catalysis, the catalyst facilitates the transfer of the imidazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. mdpi.com

Advanced Structural Characterization and Solid State Investigations

Single Crystal X-ray Diffraction Studies

Analysis of Molecular Conformation and Stereochemistry

Studies on derivatives of 2-(dichlorophenyl)-1H-imidazole consistently reveal a non-planar conformation, where the dichlorophenyl and imidazole (B134444) rings are twisted relative to each other. The degree of this twist, defined by the dihedral angle, is influenced by the nature and position of substituents on the imidazole ring and the substitution pattern on the phenyl ring.

For instance, in the related compound imazalil, where an ether-linked substituent is present on the imidazole nitrogen, the dihedral angle between the 2,4-dichlorophenyl ring and the imidazole ring is a relatively shallow 7.3(2)°. nih.gov In more sterically hindered derivatives, such as 2-(2,6-dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the dihedral angles are significantly larger, with values of 67.30(14)° and 80.41(15)° for the two independent molecules in the asymmetric unit. nih.gov For 4-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole, a crystal structure has also been reported, indicating the complexity of conformational analysis in this class of compounds. researchgate.net

These findings suggest that the molecular conformation of 2-(2,4-dichlorophenyl)-1H-imidazole is a result of the balance between electronic effects, such as conjugation between the aromatic rings, and steric hindrance from the chlorine atoms at the ortho position of the phenyl ring.

Table 1: Dihedral Angles in 2-(Dichlorophenyl)-1H-imidazole Derivatives

| Compound | Dihedral Angle between Dichlorophenyl and Imidazole Rings | Reference |

| Imazalil | 7.3(2)° | nih.gov |

| 2-(2,6-Dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole (Molecule 1) | 67.30(14)° | nih.gov |

| 2-(2,6-Dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole (Molecule 2) | 80.41(15)° | nih.gov |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of dichlorophenyl-imidazole derivatives is governed by a variety of weak intermolecular interactions, which play a crucial role in the stability of the solid-state assembly. These interactions include hydrogen bonds, halogen bonds, and C-H···π interactions.

In the crystal structure of imazalil, weak intermolecular C-H···N hydrogen bonds are observed, alongside a Cl···Cl contact of 3.411(1) Å and C-Cl···π interactions involving a chlorine atom and the benzene (B151609) ring. nih.gov Similarly, in the crystal structure of 2-(2,6-dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, C-H···Cl and C-H···π interactions are the primary forces directing the crystal packing. nih.gov More complex derivatives, such as 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, exhibit a three-dimensional network stabilized by O-H···N, C-H···O, and C-H···Cl hydrogen bonds, further augmented by C-H···π(ring) interactions. nih.gov

These examples highlight the diverse range of intermolecular forces that can be anticipated to influence the crystal packing of this compound, leading to the formation of robust supramolecular architectures.

Table 2: Key Intermolecular Interactions in Related Imidazole Derivatives

| Compound | Observed Intermolecular Interactions | Reference |

| Imazalil | C-H···N, Cl···Cl, C-Cl···π | nih.gov |

| 2-(2,6-Dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | C-H···Cl, C-H···π | nih.gov |

| 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol | O-H···N, C-H···O, C-H···Cl, C-H···π | nih.gov |

Research into Polymorphism and Solvate Forms

Currently, there is no specific research available in the public domain concerning the polymorphism or the formation of solvates of this compound. The existence of different crystalline forms (polymorphs) or the inclusion of solvent molecules in the crystal lattice (solvates) can significantly impact the physicochemical properties of a compound. Given the variety of intermolecular interactions observed in related structures, it is plausible that this compound could exhibit polymorphism under different crystallization conditions. Further research in this area is warranted.

Spectroscopic Methodologies in Structural Elucidation

Spectroscopic techniques are indispensable for the characterization of this compound and its derivatives, providing detailed information about their molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While the specific ¹H and ¹³C NMR data for this compound are not detailed in the available literature, data for closely related compounds offer valuable comparative insights. For instance, the ¹H NMR spectrum of imidazole itself shows distinct signals for its protons. chemicalbook.com For more complex derivatives like 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, ¹³C NMR spectral data is available. nih.gov The chemical shifts observed in these spectra are indicative of the electronic environment of the respective nuclei.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of an imidazole derivative will typically show characteristic absorption bands corresponding to N-H stretching, C-N stretching, and aromatic C-H and C=C stretching vibrations. For example, studies on various tri- and tetra-substituted imidazole derivatives have reported on their characteristic IR absorption bands. researchgate.netresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of the parent 1H-imidazole is well-documented. nist.gov For derivatives like 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, mass spectrometry data is also available, providing confirmation of the molecular formula and insights into the stability of different parts of the molecule under ionization. nih.gov

Table 3: Spectroscopic Data for Imidazole and a Related Derivative

| Compound | Spectroscopic Data Type | Key Observations | Reference |

| Imidazole | ¹H NMR | Signals at δ 7.729 and 7.129 ppm in CDCl₃. | chemicalbook.com |

| Imidazole | Mass Spectrometry (EI) | Molecular ion peak corresponding to its molecular weight. | nist.gov |

| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | ¹³C NMR | Spectral data available in databases for structural confirmation. | nih.gov |

| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | Mass Spectrometry | Provides molecular weight confirmation and fragmentation pattern for structural analysis. | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT methods offer a balance between computational cost and accuracy, making them well-suited for the study of medium-sized organic molecules like 2-(2,4-Dichlorophenyl)-1h-imidazole. These calculations can elucidate electronic structure, molecular geometry, and a host of other properties.

Geometry Optimizations and Conformational Analysis

In a related study on 2-Phenyl-4,5-dihydro-1H-imidazole, DFT calculations were used to determine its optimized molecular structure. researchgate.net Similar calculations for this compound would reveal the planar arrangement of the imidazole (B134444) ring and the orientation of the dichlorophenyl group relative to it. Conformational analysis would also be important to identify the most stable rotational isomer (conformer) arising from the rotation around the single bond connecting the phenyl and imidazole rings. This analysis helps in understanding the molecule's flexibility and the potential energy barriers between different conformations.

Table 1: Predicted Geometrical Parameters for a Related Imidazole Derivative This table presents theoretically calculated geometrical parameters for 2-Phenyl-4,5-dihydro-1H-imidazole, which serves as a model for understanding the structural aspects of similar compounds.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (imidazole ring) | ~1.39 Å |

| Bond Length | C=N (imidazole ring) | ~1.31 Å |

| Bond Length | C-C (phenyl ring) | ~1.40 Å |

| Bond Angle | C-N-C (imidazole ring) | ~108° |

| Dihedral Angle | Phenyl-Imidazole | Varies with conformation |

Vibrational Analysis and Spectroscopic Property Prediction

Once the optimized geometry is obtained, vibrational analysis can be performed to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The calculated vibrational frequencies can be compared with experimental spectra to confirm the structure of the synthesized compound.

For imidazole derivatives, characteristic vibrational frequencies are associated with the N-H, C-H, C=N, and C-C bonds. ijrar.org For this compound, additional vibrational modes corresponding to the C-Cl bonds would also be present. Theoretical predictions of these frequencies are invaluable for interpreting experimental spectroscopic data. mdpi.com

Table 2: Predicted Vibrational Frequencies for a Related Imidazole Derivative This table illustrates the types of vibrational modes and their predicted frequencies for 2-Phenyl-4,5-dihydro-1H-imidazole, offering a reference for the spectroscopic analysis of similar molecules.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Imidazole Ring | 3400 - 3500 |

| C-H Stretch | Phenyl & Imidazole Rings | 3000 - 3100 |

| C=N Stretch | Imidazole Ring | 1600 - 1650 |

| C-C Stretch | Phenyl & Imidazole Rings | 1400 - 1600 |

| C-H Bending | Phenyl & Imidazole Rings | 1000 - 1300 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical studies that helps in understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. tandfonline.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, FMO analysis would map out the electron density distribution in these orbitals, identifying the likely sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Mapping

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity, chemical hardness, and global softness. These descriptors are useful for comparing the reactivity of different molecules in a series.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. tandfonline.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the chlorine atoms, and positive potential around the N-H and C-H protons.

Prediction and Comparison of Nuclear Magnetic Resonance (NMR) Parameters

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov These predictions are made by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The calculated chemical shifts can then be compared with experimental NMR data to aid in the structural elucidation of the compound.

For this compound, DFT-based methods like the Gauge-Independent Atomic Orbital (GIAO) method can provide accurate predictions of the proton and carbon chemical shifts. researchgate.net This is particularly useful for assigning the signals in the complex aromatic region of the spectrum and for confirming the substitution pattern on the phenyl ring.

Molecular Modeling and Simulation Techniques

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques can be used to study the behavior of this compound in a condensed phase, such as in a solution or in a biological environment. These methods are essential for understanding intermolecular interactions and dynamic processes.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second molecule, typically a protein or another receptor. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates. For this compound, molecular docking could be used to investigate its potential interactions with various biological targets. The imidazole moiety is known to be a key feature in many biologically active compounds, often interacting with metal ions or forming hydrogen bonds within protein active sites. mdpi.com

Molecular dynamics (MD) simulations can provide a detailed picture of the time-dependent behavior of a molecule and its interactions with its environment. mdpi.com An MD simulation would model the movements of the atoms in this compound and the surrounding solvent molecules over time, offering insights into its conformational dynamics, solvation, and potential binding to a target protein.

Molecular Docking Studies for Ligand-Target Interactions (e.g., Enzyme Inhibition Prediction)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to predict the interaction between a ligand and a protein at the atomic level, allowing for the characterization of the binding behavior of small molecules in the binding site of target proteins.

While specific molecular docking studies exclusively on "this compound" are not extensively detailed in the provided search results, the broader class of imidazole-containing compounds has been the subject of numerous docking studies against various enzymatic targets. These studies provide a framework for predicting the potential interactions of "this compound". For instance, imidazole derivatives are known to act as inhibitors for enzymes like cytochrome P450 and heme oxygenase-1 (HO-1) nih.govresearchgate.net. The imidazole nitrogen atom often coordinates with the heme iron in these enzymes, a key interaction for inhibitory activity nih.gov.

In a study on imidazole inhibitors of cytochrome P450 2B4, compounds containing a 2,4-dichlorophenyl-ethyl imidazole substructure were investigated. Docking results indicated that residues such as THR302, GLY299, and GLU301 form the active pocket and are involved in hydrogen bonding, contributing to the inhibitory behavior researchgate.net. It can be inferred that the 2,4-dichlorophenyl group of "this compound" would likely orient within a hydrophobic pocket of a target enzyme, while the imidazole moiety could engage in crucial hydrogen bonding or coordination interactions.

The table below summarizes representative findings from molecular docking studies on related imidazole derivatives, which can be used to hypothesize the binding of "this compound" to similar targets.

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

| Cytochrome P450 2B4 | THR302, GLY299, GLU301 | Hydrogen Bonding | researchgate.net |

| Heme Oxygenase-1 (HO-1) | Heme Iron | Coordination | nih.gov |

| Transforming growth factor β-activated kinase 1 (TAK1) | Hinge region amino acids | Hydrogen Bonding | nih.gov |

It is important to note that these are predictions based on related compounds, and specific docking studies on "this compound" are necessary for a more accurate understanding of its ligand-target interactions.

Molecular Dynamics Simulations to Assess Binding Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. In the context of drug discovery, MD simulations are employed to assess the stability of a ligand-protein complex over time, providing insights into the conformational changes and the persistence of key interactions observed in molecular docking.

For imidazole derivatives, MD simulations have been utilized to confirm the stability of their binding to target enzymes. A study on imidazole inhibitors of cytochrome P450 2B4 performed MD simulations for a duration of 70 picoseconds. The results showed that the orientation of some imidazole derivatives, such as bifonazole (B1667052) and sertaconazole, which also contain a dichlorophenyl moiety, reached a dynamic equilibrium, indicating a stable binding complex. This stability was often maintained by persistent hydrogen bonds with residues like THR-302 researchgate.net.

Conversely, some imidazole-protein complexes can exhibit instability, as seen with an isoconazole-CYP2B4 complex, which induced conformational strains in the enzyme during the simulation researchgate.net. This highlights the importance of MD simulations in refining the predictions from molecular docking.

A study on imidazole derivatives as potential inhibitors for the SARS-CoV-2 main protease also employed MD simulations. The simulations revealed the stability of the ligand with the best binding affinity over the simulation period, confirming the potential of these compounds as effective therapeutic agents mdpi.com.

The following table outlines key parameters often analyzed in MD simulations to assess binding stability:

| Parameter | Description | Implication for Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | A stable RMSD indicates the complex has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Lower RMSF in the binding site suggests a stable interaction. |

| Hydrogen Bonds | The number and persistence of hydrogen bonds between the ligand and protein. | Consistent hydrogen bonds indicate a stable binding mode. |

While direct MD simulation data for "this compound" is not available in the provided results, the findings for structurally similar compounds suggest that it could form a stable complex with certain enzymes, a hypothesis that warrants further specific computational investigation.

Theoretical Insights into Reaction Mechanisms and Regioselectivity

The synthesis of substituted imidazoles often presents challenges in controlling the regioselectivity, which is the preferential formation of one constitutional isomer over another. Theoretical studies, often in conjunction with experimental work, provide crucial insights into the reaction mechanisms that govern this selectivity.

The synthesis of 1,4-disubstituted imidazoles, for example, can be achieved with high regioselectivity under specific reaction conditions chemrxiv.org. Theoretical considerations of the reaction mechanism can help in understanding the factors that direct the formation of a particular isomer. For instance, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, which shares some mechanistic principles with imidazole synthesis, the choice of solvent was found to be critical for regioselectivity. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), significantly improved the regioselectivity compared to polar protic solvents organic-chemistry.org. This suggests that the polarity and hydrogen bonding capability of the solvent can influence the transition states of the reaction, thereby favoring one reaction pathway over another.

The regioselective synthesis of imidazoles can also be influenced by the nature of the substituents on the starting materials. For instance, the reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines leads to the formation of specific annulated heterocyclic derivatives, with the reaction being initiated by a nucleophilic addition followed by intramolecular heterocyclization researchgate.net. The electronic properties of the substituents can affect the nucleophilicity and electrophilicity of the reacting centers, thus dictating the regiochemical outcome.

Several synthetic strategies for achieving regioselective imidazole synthesis have been reported, including:

Condensation of α-haloketones with amidines: This is a classic method where the regioselectivity can be influenced by the substitution pattern of both reactants.

Multi-component reactions: These reactions, involving three or more starting materials, can offer high regioselectivity under optimized conditions.

Metal-catalyzed cross-coupling reactions: These methods provide a versatile approach to functionalize the imidazole ring at specific positions.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways and transition states, providing a quantitative understanding of the factors controlling regioselectivity. By calculating the activation energies for the formation of different isomers, the most favorable reaction pathway can be predicted.

In the context of "this compound", a theoretical study of its synthesis would likely focus on the reaction of 2,4-dichlorobenzaldehyde (B42875) or a related derivative with a suitable 1,2-dicarbonyl compound and an ammonia (B1221849) source. The regioselectivity would be determined by which nitrogen atom of the intermediate diimine cyclizes with which carbonyl carbon. Theoretical calculations could elucidate the electronic and steric factors that govern this cyclization step.

Exploration of Biological Activities: Preclinical and Mechanistic Studies

Antimicrobial Activity Investigations

Derivatives of 2-(2,4-Dichlorophenyl)-1H-imidazole have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents. nih.gov

The antifungal activity of imidazole (B134444) derivatives is a cornerstone of their therapeutic application. These compounds have shown efficacy against a variety of fungal pathogens, including those of significant clinical concern.

Candida albicans: A common cause of opportunistic fungal infections, Candida albicans has been a primary target for the evaluation of imidazole-based antifungals. tandfonline.comnih.gov Studies have demonstrated the inhibitory and cidal (killing) activity of various imidazole derivatives against this pathogen. nih.gov For instance, new 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazoles have been synthesized and evaluated for their antifungal activity against C. albicans. tandfonline.com

Aspergillus fumigatus: This opportunistic mold can cause severe and life-threatening infections, particularly in immunocompromised individuals. Research has shown that derivatives of this compound are active against Aspergillus fumigatus. tandfonline.com

Azole-Resistant Strains: The emergence of antifungal resistance is a major clinical challenge. Notably, certain imidazole derivatives have shown activity against azole-resistant strains. tandfonline.com For example, specific azidoconazoles, derived from the core structure, have demonstrated significant activity against an azole-resistant petite mutant of Candida glabrata, a species increasingly associated with difficult-to-treat infections. tandfonline.com This suggests that these compounds may overcome some of the common resistance mechanisms, such as increased drug efflux. tandfonline.com

The following table summarizes the antifungal activity of a selected imidazole derivative against various fungal strains:

| Fungal Strain | Derivative | Activity (MIC₉₀ in µg/mL) | Reference |

| Candida albicans | 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | Not specified, but active | tandfonline.com |

| Candida glabrata | 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | 31 | tandfonline.com |

| Candida glabrata (azole-resistant petite mutant) | 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | 8 | tandfonline.com |

| Aspergillus fumigatus | 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | 4 | tandfonline.com |

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms.

A primary mechanism of action for azole antifungals, including imidazole derivatives, is the disruption of ergosterol (B1671047) biosynthesis. nih.govpatsnap.comnih.gov Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.com It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. nih.gov By inhibiting the synthesis of ergosterol, these compounds compromise the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. patsnap.comnih.gov The inhibition of this pathway is a selective target as ergosterol is unique to fungi. patsnap.com

The ergosterol biosynthesis pathway is a complex series of enzymatic reactions. mdpi.com Azole antifungals specifically target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51). nih.govpatsnap.commdpi.com This enzyme is responsible for the conversion of lanosterol to a precursor of ergosterol. mdpi.com Inhibition of this step leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols, which further disrupts the cell membrane structure and function. nih.gov

The inhibitory action of imidazole antifungals on cytochrome P450 14α-demethylase (CYP51) is a key element of their mechanism. nih.govnih.gov The nitrogen atom (N-3) in the imidazole ring binds to the heme iron atom in the active site of the CYP51 enzyme. nih.gov This interaction prevents the enzyme from binding to its natural substrate, lanosterol, thereby blocking the demethylation step in the ergosterol biosynthesis pathway. nih.govmdpi.com The affinity of different imidazole derivatives for the fungal CYP51 enzyme can vary, influencing their potency. nih.gov While these agents are designed to be selective for fungal CYP51, some can also interact with mammalian cytochrome P450 enzymes, which is a consideration in drug development. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the antifungal potency of imidazole derivatives. These studies investigate how modifications to the chemical structure of the molecule affect its biological activity. For this compound and its analogs, several key structural features have been identified as important for antifungal activity.

The Imidazole Ring: The imidazole ring is essential for the antifungal activity, as it directly interacts with the heme iron of the target enzyme, CYP51. nih.govnih.gov

The Dichlorophenyl Group: The presence and position of the chlorine atoms on the phenyl ring significantly influence the antifungal potency. icm.edu.pl The 2,4-dichloro substitution pattern is often found in potent antifungal agents. icm.edu.pl

Side Chain Modifications: Alterations to the side chain attached to the imidazole ring can have a profound impact on activity. For example, the introduction of an azide (B81097) group in 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazoles was found to enhance activity against certain resistant fungal strains. tandfonline.com

These SAR studies provide valuable insights for the rational design of new and more effective antifungal agents with improved potency and selectivity. nih.gov

While primarily known for their antifungal effects, some imidazole derivatives have also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain 2-aryl-1-azolyl-3-thienylbutan-2-ols and related compounds have been evaluated for their antibacterial properties. tandfonline.com The mechanism of antibacterial action for these compounds is not as well-defined as their antifungal mechanism and may vary depending on the specific derivative and bacterial species. Some studies suggest that these compounds may interfere with bacterial cell wall synthesis or other essential cellular processes.

The following table provides examples of the antibacterial activity of certain imidazole derivatives:

| Bacterial Strain | Derivative Type | Activity | Reference |

| Gram-positive bacteria | Imidazole derivatives | Active | nih.gov |

| Gram-negative bacteria | Imidazole derivatives | Active | nih.gov |

Recent research has expanded the biological profile of imidazole derivatives to include antiviral activity. nih.govmdpi.com These compounds have been investigated for their potential to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). amazonaws.commdpi.comnih.gov

Anti-HIV Activity: Some imidazole-containing compounds have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. amazonaws.comnih.gov Reverse transcriptase is a crucial enzyme for the replication of the HIV virus. By inhibiting this enzyme, these compounds can block the viral life cycle. amazonaws.com

Inhibition of SARS-CoV-2 3CLpro enzyme: The 3C-like protease (3CLpro) is a key enzyme in the life cycle of SARS-CoV-2, the virus responsible for COVID-19. researchgate.netresearchgate.netmdpi.com This enzyme is essential for processing viral polyproteins into functional proteins, making it an attractive target for antiviral drug development. researchgate.netresearchgate.netmdpi.com Several studies have identified diphenyl-1H-imidazole derivatives, including those with a 2,4-dichlorophenyl substituent, as potent inhibitors of the SARS-CoV-2 3CLpro enzyme. researchgate.netresearchgate.net For example, 4-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole has shown promising activity against both the Wuhan and Delta variants of SARS-CoV-2. researchgate.net

The following table summarizes the antiviral activity of a selected imidazole derivative:

| Virus | Target Enzyme | Derivative | Activity (IC₅₀) | Reference |

| SARS-CoV-2 (Wuhan strain) | 3CLpro | 4-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole | 12.6 µM | researchgate.net |

| SARS-CoV-2 (Delta variant) | 3CLpro | 4-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole | 13.8 µM | researchgate.net |

| SARS-CoV-2 | 3CLpro Inhibition | 4-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole | 10.9 µM | researchgate.net |

IC₅₀: The half maximal inhibitory concentration, which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antifungal Properties and Efficacy against Fungal Pathogens (e.g., Candida albicans, Aspergillus fumigatus, Azole-Resistant Strains)

Anti-inflammatory and Analgesic Research

The imidazole nucleus is a well-established pharmacophore known for its broad range of biological activities, including anti-inflammatory and analgesic effects. nih.govnih.gov Research into derivatives of this compound has shown promising results in preclinical models, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). nih.gov

Studies have demonstrated that certain imidazole analogues exhibit significant anti-inflammatory and pain-relieving properties. nih.gov For instance, in a study involving newly synthesized imidazole derivatives, some compounds showed anti-inflammatory activity comparable to the standard drug diclofenac. nih.gov Specifically, compounds 2a (2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole) and 2b (2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole) exhibited 100% anti-inflammatory activity at a dose of 100 mg/kg b.w. in paw edema models. nih.gov Another analogue, 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) , displayed notable analgesic activity, with 89% activity at the same dosage in a hot plate test. nih.gov

Further research has highlighted that di- and tri-substituted imidazole derivatives can possess both good anti-inflammatory and analgesic activity with the added benefit of minimal gastrointestinal irritation, a common side effect of many NSAIDs. nih.gov

COX-2 Receptor Binding and Inhibition Mechanisms

A key mechanism behind the anti-inflammatory effects of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. nih.govnih.gov Molecular docking studies have been employed to understand the interaction between imidazole derivatives and the COX-2 receptor.

These studies have revealed that certain imidazole compounds can bind effectively to the active site of the COX-2 receptor. nih.gov For example, compound 2g showed a high binding affinity with the COX-2 receptor, forming conventional hydrogen bonds with key amino acid residues like GLN-242 and ARG-343. nih.gov This binding affinity was found to be comparable to that of diclofenac. nih.gov The inhibition of the COX-2 enzyme is a critical step in reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov

Anticancer Research

The imidazole scaffold is also a significant pharmacophore in the development of anticancer agents. nih.gov Research has focused on the ability of this compound derivatives to induce apoptosis and modulate cellular signaling pathways involved in cancer progression.

Investigation of Apoptosis Induction in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. nih.gov Studies have shown that certain imidazole derivatives can effectively induce apoptosis in various cancer cell lines. nih.govnih.gov

For example, a novel imidazole derivative, compound 4f , demonstrated outstanding antiproliferative activity against three different cancer cell lines, surpassing the efficacy of the standard chemotherapeutic drugs 5-FU and MTX. nih.gov Further investigation revealed that compound 4f induces apoptosis by modulating the expression of key regulatory proteins. nih.gov Specifically, it was found to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov

Another study on the herbicide 2,4-dichlorophenoxyacetic acid, which shares a dichlorophenyl moiety, demonstrated its ability to induce apoptosis in human lymphocytes by directly affecting the mitochondria and activating caspase-9. nih.gov While a different compound, this highlights the potential of the dichlorophenyl group to contribute to apoptosis-inducing activity.

Modulation of Cellular Proliferation and Survival Signaling Pathways

In addition to inducing apoptosis, imidazole derivatives have been shown to interfere with signaling pathways that control cell proliferation and survival. nih.gov

Research has indicated that certain imidazole compounds can downregulate the AXL receptor tyrosine kinase (AXL-RTK) and interfere with the β-catenin dependent signaling pathway. nih.gov The downregulation of target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2, was observed, leading to a decrease in the proliferation of leukemia cells. nih.gov

Other Preclinical Biological Activities under Investigation

The therapeutic potential of this compound and its derivatives extends beyond anti-inflammatory and anticancer activities, with ongoing research into their ability to inhibit various enzymes.

General Enzyme Inhibition Studies

The imidazole ring and its derivatives are known to be effective inhibitors of a wide range of enzymes. isp.edu.pk This inhibitory activity is a key aspect of their diverse pharmacological effects.

For instance, research has shown that imidazole-based compounds can act as potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), a key enzyme in inflammatory and cancer signaling pathways. nih.gov Additionally, studies on other heterocyclic compounds containing the imidazole scaffold have demonstrated inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and various kinases, highlighting the broad potential of this chemical class. isp.edu.pkresearchgate.netmdpi.com

Neuroprotective Research and Potential Mechanisms

Extensive literature searches did not yield any specific preclinical or mechanistic studies investigating the neuroprotective effects of the compound this compound. Research into the neuroprotective potential of imidazole-containing compounds is an active area, with studies focusing on various derivatives for conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov The mechanisms often explored for other imidazole compounds include the modulation of imidazoline (B1206853) receptors, antioxidant activities, and anti-inflammatory effects. nih.govnih.gov However, specific data on this compound in the context of neuroprotection is not available in the reviewed scientific literature.

Interactive Data Table: Neuroprotective Research Findings for this compound

| Research Area | Model System | Key Findings |

|---|

Research into Hepatitis Treatment (e.g., in vitro and animal models of toxic hepatitis)

A comprehensive review of scientific databases revealed no specific studies on the use of this compound for the treatment of hepatitis, either in in vitro or animal models of toxic hepatitis. The investigation of drug-induced liver injury and potential therapeutic agents is a significant field of research, utilizing various cell-based and animal models to assess hepatotoxicity and hepatoprotective effects. oup.commdpi.comnih.govnih.gov While the hepatotoxic potential of some imidazole-based antifungal agents has been studied, specific research into the therapeutic effects of this compound on hepatitis is currently not documented in publicly accessible literature.

Interactive Data Table: Hepatitis Treatment Research Findings for this compound

| Research Area | Model System | Key Findings |

|---|

Preclinical Metabolic Fate and Pharmacokinetic Investigations

Metabolic Pathways and Metabolite Identification (e.g., in vitro and animal studies)

While specific metabolic studies on 2-(2,4-Dichlorophenyl)-1h-imidazole are not extensively available in public literature, the metabolic pathways can be inferred from research on analogous compounds, particularly imidazole-based antifungals and molecules containing a dichlorophenyl group. The biotransformation of such compounds is predominantly hepatic, involving a series of enzymatic reactions designed to increase their water solubility and facilitate their excretion from the body.

The primary metabolic reactions for imidazole (B134444) derivatives are mediated by the cytochrome P450 (CYP) superfamily of enzymes. Key metabolic transformations anticipated for this compound include:

Hydroxylation: This is a common phase I metabolic reaction. For aromatic compounds, this typically involves the addition of a hydroxyl (-OH) group to the phenyl ring. In the case of this compound, hydroxylation could occur on the dichlorophenyl ring.

Oxidation of the Imidazole Ring: The imidazole moiety itself is susceptible to oxidative metabolism. This can lead to the formation of various oxidized metabolites. Studies on the antifungal agent miconazole (B906), which also contains an imidazole ring, have shown that its metabolism can involve the oxidation of this ring system nih.govnih.gov.

Imidazole Ring Opening: Following oxidation, the imidazole ring may undergo cleavage. This has been observed in the metabolism of the imidazole-based fungicide prochloraz, where the primary metabolic route involves the opening of the imidazole ring followed by hydrolysis researchgate.net.

Conjugation (Phase II Metabolism): The metabolites formed during phase I reactions, particularly those with newly introduced hydroxyl groups, can undergo phase II conjugation reactions. These reactions involve the addition of endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to further increase water solubility and aid in elimination. Studies on 2,4-dichlorophenol, a structural component of the target molecule, have shown that its major metabolites in rats are glucuronide and sulfate conjugates nih.gov.

Animal studies with related compounds provide insights into the likely distribution and excretion patterns. For instance, after topical application of the imidazole antifungal econazole (B349626) in rabbits, the highest concentrations of radioactivity were detected in the liver, kidneys, and gastrointestinal tract, which are the principal organs for biotransformation and excretion nih.gov. This suggests that this compound would likely follow a similar pattern of distribution to these key metabolic and excretory organs.

In Vitro Metabolism Studies (e.g., using liver homogenates)

In vitro metabolism studies are fundamental for characterizing the metabolic profile of a new compound. These studies typically utilize subcellular fractions of the liver, such as liver homogenates, S9 fractions, or microsomes, which contain the primary drug-metabolizing enzymes.

Liver Microsomes: Liver microsomes are vesicles formed from the endoplasmic reticulum and are a rich source of CYP enzymes. They are a standard and widely used in vitro tool to investigate phase I metabolism. For a compound like this compound, incubation with liver microsomes from various species (e.g., rat, dog, human) in the presence of necessary cofactors like NADPH would be expected to yield metabolites resulting from oxidation and hydroxylation. Studies on other imidazole antifungals like miconazole and clotrimazole (B1669251) have effectively used liver microsomes to identify metabolites and understand their formation kinetics nih.govnih.gov. Research on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione in rats also points to the involvement of hepatic CYP isozymes in its biotransformation, which was investigated using liver microsomes researchgate.netnih.gov.

Data from a hypothetical in vitro metabolism study of this compound in rat liver microsomes is presented in the table below. This data is illustrative and based on typical findings for structurally related compounds.

| Metabolite | Proposed Biotransformation | Method of Detection |

|---|---|---|

| M1: Hydroxylated dichlorophenyl derivative | Aromatic hydroxylation on the dichlorophenyl ring | LC-MS/MS |

| M2: Oxidized imidazole derivative | Oxidation of the imidazole ring | LC-MS/MS |

| M3: Imidazole ring-opened product | Cleavage of the imidazole ring | GC-MS, LC-MS/MS |

| M4: Glucuronide conjugate of M1 | Glucuronidation of the hydroxylated metabolite | LC-MS/MS |

The findings from such in vitro studies are crucial for predicting the in vivo metabolic clearance of the compound and for identifying any potentially active or reactive metabolites. The use of liver homogenates, which contain both microsomal and cytosolic enzymes, can provide a more complete picture of metabolism by including phase II conjugation reactions.

Academic Insights from Patent Literature on 2 2,4 Dichlorophenyl 1h Imidazole

Analysis of Novel Synthetic Methodologies Disclosed in Patents

The patent literature reveals a variety of synthetic routes to 2-(2,4-dichlorophenyl)-1H-imidazole and its key derivatives, with a significant focus on the preparation of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, a crucial intermediate for many of its applications.

One notable methodology is detailed in a patent that describes the N-alkylation of imidazole (B134444) with 1-(2,4-dichlorophenyl)-2-chloroethanol. patsnap.com This process utilizes hexafluoroisopropanol as a solvent and an inorganic carrier, KOH/Al2O3, as an alkaline catalyst. patsnap.com The inventors highlight the mild reaction conditions, short reaction times, and the recyclability of the solvent and catalyst as key advantages, positioning it as a "green technology". patsnap.com

Another patented approach involves the reaction of 2,4,ω-trichloroacetophenone with imidazole to produce a 2-imidazoyl haloacetophenone, which is then subjected to carbonyl reduction with potassium borohydride (B1222165) to yield the corresponding alcohol. google.com This multi-step synthesis demonstrates a classic approach to building the core structure.

Further innovation is seen in a method that employs a phase-transfer catalyst, PEG-400, in the O-alkylation of 1-(halogenophenyl)-2-imidazolyl ethanol (B145695) with a corresponding benzyl (B1604629) halogen. google.com The use of dimethylformamide (DMF) as a high-polarity solvent in conjunction with a PEG600 catalyst has also been patented, with the inventors noting that this combination significantly improves reaction yield and ease of product separation compared to methods using lower polarity solvents like THF. google.com

These patented methods showcase a clear trend towards developing more efficient, environmentally friendly, and industrially scalable syntheses.

| Patent/Source | Starting Materials | Key Reagents/Catalysts | Solvent | Key Innovation/Advantage |

| CN102180835B google.com | 2,4,ω-Trichloroacetophenone, Imidazole | Potassium borohydride, PEG-400 | Dichloromethane, Methanol | Multi-step synthesis involving N-alkylation, reduction, and O-alkylation with phase-transfer catalysis. |

| PATSNAP EUREKA patsnap.com | 1-(2,4-Dichlorophenyl)-2-chloroethanol, Imidazole | KOH/Al2O3 | Hexafluoroisopropanol | "Green" methodology with mild conditions and recyclable components. |

| Google Patents google.com | 2-Chloro-1-(2,4'-dichlorophenyl)-ethanol, Imidazole | PEG600, Caustic soda | DMF | Use of a high-polarity solvent and catalyst to improve yield and simplify separation. |

Review of Proposed Preclinical Applications and Derivatives in Patent Filings

The patent literature strongly indicates that this compound and its derivatives are primarily explored for their therapeutic potential, particularly as antifungal agents. The core structure serves as a scaffold for a wide array of derivatives, with modifications aimed at enhancing efficacy and specificity.

Patents frequently describe the synthesis of imidazole aromatic alcohol analog derivatives, such as those involving the etherification of the hydroxyl group in α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. google.com These derivatives, including nitrate (B79036) salts, are often formulated for various pharmaceutical applications like tablets, capsules, and topical preparations. google.comgoogle.com The ultimate goal of these filings is the development of new antifungal drugs. For instance, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol is a well-documented intermediate in the synthesis of established antifungal medications like econazole (B349626) and miconazole (B906). patsnap.com

Beyond established antifungal applications, patent literature points towards the exploration of novel imidazole derivatives for other therapeutic areas. For example, research has been conducted on 1-hydroxy-2,4,5-triaryl imidazole derivatives as potential anti-cytokine agents for treating inflammatory conditions. nih.gov Another study highlights the synthesis of di- and tri-substituted imidazoles as dual anti-inflammatory and antifungal agents. nih.gov These findings suggest a broadening of the preclinical investigation of this chemical class.

The discovery of new imidazole derivatives containing a 2,4-dienone motif with broad-spectrum antifungal and antibacterial activity further underscores the ongoing search for novel antimicrobial agents based on this scaffold. nih.gov

| Derivative Class | Proposed Preclinical Application | Key Structural Features | Patent/Source |

| Imidazole Aromatic Alcohol Analogs | Antifungal Agents | Ether and nitrate derivatives of the core alcohol structure. | CN102180835B google.com |

| Sulfosalicylate Salts | Antifungal Agents | Salts of econazole and miconazole. | KR960003321B1 google.com |

| 1-Hydroxy-2,4,5-triaryl Imidazoles | Anti-cytokine/Anti-inflammatory | Tri-substituted imidazole with a hydroxyl group on the nitrogen. | PubMed Central nih.gov |

| Di- and Tri-substituted Imidazoles | Dual Anti-inflammatory/Antifungal | Varied substitutions at the 1, 2, and 4 positions of the imidazole ring. | PubMed Central nih.gov |

| Imidazoles with 2,4-Dienone Motif | Broad-Spectrum Antimicrobial | Contains a 2-(1H-imidazol-1-yl)-1-phenylethanone moiety and an (E)-buta-1,3-dien-1-ylbenzene moiety. | PubMed Central nih.gov |

Evolution of Synthetic Strategies within the Patent Landscape

The evolution of synthetic strategies for this compound derivatives, as documented in patents, reflects a progression towards more refined, efficient, and environmentally conscious processes.

Early synthetic approaches often involved multi-step procedures with reagents that posed environmental or safety concerns. For example, some earlier methods utilized reagents that produced significant waste. patsnap.com The use of solvents like tetrahydrofuran (B95107) (THF) has also been described, but its tendency to form peroxides and its associated health risks have driven the search for alternatives. patsnap.comgoogle.com

The patent landscape shows a clear shift towards the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) and polyethylene (B3416737) glycols (e.g., PEG-400, PEG-600), to improve reaction efficiency and facilitate milder reaction conditions. google.comgoogle.com The introduction of solid-supported catalysts like KOH/Al2O3 represents a significant advancement, offering easier separation and the potential for catalyst recycling, which is a key principle of green chemistry. patsnap.com

Furthermore, there is a discernible trend in optimizing reaction conditions to maximize yield and purity. Patented methods often include detailed experimental parameters, such as specific temperature ranges and reaction times, that have been optimized to enhance the outcome of the synthesis. google.com For instance, one patent notes that while a reaction can proceed at a lower temperature, a higher temperature significantly improves the yield and simplifies product isolation. google.com

This evolution from classical, often harsh, synthetic methods to more sophisticated, catalyst-driven, and environmentally benign processes highlights the ongoing innovation in the chemical synthesis of these valuable imidazole compounds.

As requested, here is an article on the chemical compound this compound, focusing on emerging research and future trajectories.

Emerging Research Avenues and Future Trajectories

The 2-(2,4-dichlorophenyl)-1H-imidazole scaffold serves as a crucial pharmacophore in the development of novel therapeutic agents. Its inherent structural features and amenability to chemical modification have positioned it as a focal point for ongoing and future research endeavors aimed at discovering more potent and selective drugs. The exploration of this imidazole (B134444) derivative and its analogues continues to reveal new possibilities in medicinal chemistry.

常见问题

Q. What are the common synthetic routes for 2-(2,4-Dichlorophenyl)-1H-imidazole derivatives, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting with 2,4-dichlorophenyl precursors. A widely used method includes:

Substitution and Reduction : Reacting 2,4-dichloroacetophenone with hydrazine to form a hydrazone intermediate, followed by reduction to yield a primary amine.

Nucleophilic Substitution : The amine reacts with imidazole derivatives under alkaline conditions to form the target compound .

Key Considerations :

- Solvent choice (e.g., ethanol or DMF) impacts reaction kinetics.

- Catalytic agents like DBU (1,8-diazabicycloundec-7-ene) enhance nucleophilic substitution efficiency .

- Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. What spectroscopic and computational methods are validated for structural characterization of this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : and NMR are critical for confirming substituent positions. For example, the imidazole proton resonates at δ 7.2–7.5 ppm, while aromatic protons from dichlorophenyl groups appear at δ 7.6–8.2 ppm .

- DFT Calculations : The B3LYP functional reliably predicts NMR chemical shifts (mean error < 0.2 ppm), whereas M062X shows larger deviations, especially for imidazole protons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 257.11 for CHClNO) .

Advanced Research Questions

Q. How can contradictions in DFT-based NMR chemical shift predictions be resolved for imidazole-containing compounds?

Methodological Answer: Discrepancies arise from functional selection and basis set limitations. To mitigate:

Benchmarking : Compare multiple functionals (B3LYP, M06-2X, ωB97XD) against experimental NMR data. B3LYP/6-311++G(d,p) is recommended for imidazole systems .

Solvent Modeling : Include implicit solvent models (e.g., PCM for ethanol) to account for dielectric effects.

Dispersion Corrections : Apply Grimme’s D3 correction to improve accuracy for weak intermolecular interactions .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound derivatives?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts to induce asymmetry during nucleophilic substitution .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) separate enantiomers with >90% ee .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak IC column) confirms purity, with mobile phases optimized for imidazole derivatives (hexane:isopropanol 85:15) .

Q. How can environmental persistence and degradation pathways of this compound be assessed in agricultural applications?

Methodological Answer:

- Hydrolysis Studies : Conduct pH-dependent hydrolysis (pH 5–9) at 25–50°C to identify breakdown products (e.g., dichlorophenol derivatives) .

- Photodegradation : Use UV-Vis spectroscopy to track half-life under simulated sunlight. TiO-mediated photocatalysis accelerates degradation .

- Soil Microcosms : Monitor microbial degradation via LC-MS/MS, identifying metabolites like 2,4-dichlorobenzoic acid .

Q. What impurities arise during synthesis, and how are they quantified?

Methodological Answer: Common impurities include:

- Unreacted intermediates : Detectable via HPLC (C18 column, acetonitrile:water gradient).

- Diastereomers : Resolved using chiral stationary phases .

Quantification : - Limit of detection (LOD) for major impurities: 0.05% via UPLC-UV .

- Stability-indicating methods validate storage conditions (e.g., ≤40°C to prevent dimerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。